molecular formula C25H25N3O6 B6307561 tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate CAS No. 1246302-31-7

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Cat. No.: B6307561
CAS No.: 1246302-31-7
M. Wt: 463.5 g/mol
InChI Key: CLKAHJHQBJTVBV-UHFFFAOYSA-N
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Description

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a sophisticated chemical building block primarily employed in the development of Proteolysis-Targeting Chimeras (PROTACs) . This bifunctional compound features two phthalimide (1,3-dioxoisoindolin) moieties, which are known to act as effective ligands for the Cereblon (CRBN) E3 ubiquitin ligase . Its core research value lies in its ability to be incorporated into PROTAC molecules to simultaneously recruit the CRBN ligase complex, a strategy at the forefront of targeted protein degradation (TPD) technology . The tert-butyloxycarbonyl (Boc) protecting group on the central carbamate provides a handle for further synthetic manipulation, allowing researchers to deprotect and conjugate a target protein ligand via the resulting amine. This molecular design facilitates the construction of heterobifunctional degraders that can tag specific proteins of interest for ubiquitination and subsequent proteasomal destruction, offering a novel therapeutic strategy for conditions like cancer and neurological disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKAHJHQBJTVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of 2-(1,3-dioxoisoindolin-2-yl)ethyl bromide :
    Phthalic anhydride reacts with 2-bromoethylamine in dichloromethane (DCM) under reflux (40°C, 6 h) to form 2-(1,3-dioxoisoindolin-2-yl)ethyl bromide. The product is isolated via filtration and recrystallization (yield: 78–85%).

  • Double Alkylation of tert-Butyl Carbamate :
    Boc-protected amine (tert-butyl carbamate, 1.0 eq) is treated with 2.2 eq of 2-(1,3-dioxoisoindolin-2-yl)ethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 3.0 eq) as a base. The reaction proceeds at 60°C for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

ParameterValue
Yield67–72%
Purity (HPLC)>95%
Key Reagent2-(1,3-dioxoisoindolin-2-yl)ethyl bromide
SolventDMF

Advantages and Limitations

  • Advantages : High regioselectivity, scalable to multigram quantities.

  • Limitations : Requires strict anhydrous conditions; bromide precursor synthesis adds steps.

Reductive Amination with Phthalimide Derivatives

Reductive amination offers an alternative route by coupling Boc-protected ethylenediamine with phthalic anhydride-derived imines.

Procedure

  • Imine Formation :
    Phthalic anhydride (2.2 eq) reacts with ethylenediamine (1.0 eq) in methanol at 25°C for 4 h, forming a bis-imine intermediate. Molecular sieves (3 Å) ensure water removal.

  • Boc Protection and Reduction :
    The intermediate is treated with Boc anhydride (1.1 eq) and triethylamine (TEA, 2.5 eq) in DCM. After stirring (2 h, 25°C), sodium borohydride (NaBH₄, 4.0 eq) is added to reduce the imine bonds, yielding the target compound.

ParameterValue
Yield58–63%
Purity (HPLC)92%
Key ReagentNaBH₄
SolventMethanol/DCM

Mechanistic Insights

  • The Boc group stabilizes the amine during reduction, preventing over-reduction.

  • NaBH₄ selectively reduces imine bonds without affecting the phthalimide rings.

One-Pot Phthaloylation of Boc-Protected Diamine

Industrial-scale synthesis often employs a one-pot strategy to minimize intermediate isolation.

Protocol

  • Boc Protection of Ethylenediamine :
    Ethylenediamine (1.0 eq) reacts with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tetrahydrofuran (THF) at 0°C. After 1 h, phthalic anhydride (2.2 eq) and TEA (2.5 eq) are added, and the mixture is stirred at 25°C for 24 h.

  • Workup and Purification :
    The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via flash chromatography.

ParameterValue
Yield70–75%
Purity (HPLC)97%
Key ReagentBoc₂O
SolventTHF

Industrial Adaptations

  • Continuous flow reactors enhance mixing and heat transfer, improving yield to 82%.

  • In-process analytics (e.g., FTIR) monitor phthaloylation in real time.

Comparative Analysis of Methods

The table below evaluates key metrics across synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Two-Step Alkylation67–72>95HighModerate
Reductive Amination58–6392ModerateLow
One-Pot Phthaloylation70–7597HighHigh
  • Two-Step Alkylation excels in purity but requires costly bromide precursors.

  • One-Pot Phthaloylation balances yield and scalability, making it preferred for industrial use.

Troubleshooting Common Challenges

Low Yields in Reductive Amination

  • Cause : Incomplete imine formation or premature Boc deprotection.

  • Solution : Use molecular sieves to absorb water and maintain stoichiometric excess of phthalic anhydride.

Byproduct Formation in Alkylation

  • Cause : Competing elimination reactions in polar aprotic solvents.

  • Solution : Optimize base strength (e.g., switch from K₂CO₃ to Cs₂CO₃) and reduce temperature.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the isoindolinone moieties, while reduction may result in the formation of reduced carbamate derivatives .

Scientific Research Applications

tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the tert-butyl carbamate family, which is widely employed in organic chemistry for temporary amine protection. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate C₂₅H₂₅N₃O₆ 463.48 Dual dioxoisoindolinyl groups; used in multi-step syntheses for functionalization .
tert-Butyl (1-amino-2,3-dihydro-1H-inden-1-yl)carbamate C₁₅H₂₀N₂O₂ 276.33 Single carbamate group fused to an indene ring; potential intermediate in drug discovery .
tert-Butyl 3-methyl-2-(...phenanthrene-carboxamido)carboxylate C₃₄H₄₄N₂O₃ 540.73 Bulky polycyclic substituents; likely used in steroidal or terpenoid synthesis .

Key Differences

Substituent Complexity: The target compound’s dual dioxoisoindolinyl groups distinguish it from simpler carbamates like tert-butyl (1-aminoindenyl)carbamate, which lacks heterocyclic moieties. This structural complexity enhances its utility in selective protection or multi-functionalization reactions .

Molecular Weight and Solubility : With a molecular weight of 463.48 g/mol, the compound is heavier than analogues such as C₁₅H₂₀N₂O₂ (276.33 g/mol), suggesting lower solubility in polar solvents—a factor critical for reaction optimization .

Synthetic Applications : Unlike tert-butyl phenanthrene-derived carbamates (e.g., ), which are tailored for steroidal frameworks, the target compound’s dioxoisoindolinyl groups are more suited for asymmetric catalysis or peptide mimetics.

Spectroscopic and Crystallographic Data

While NMR data for the target compound are unavailable, analogues like tert-butyl 3-methyl-2-(phenanthrene-carboxamido)carboxylate exhibit well-resolved ¹H and ¹³C NMR signals, such as δ 1.25 (s, 9H, tert-butyl) and δ 170–175 ppm (C=O) in CDCl₃ .

Biological Activity

Introduction

Tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. With the molecular formula C25H25N3O6, this compound has garnered attention in medicinal chemistry for its interactions with various biological systems, particularly in cancer research and enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yl)ethylamine. This reaction is usually carried out in a solvent like dichloromethane, using triethylamine as a catalyst. The purification of the product is achieved through column chromatography to ensure high purity and yield.

Synthetic Route Overview

StepDescription
1Reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yl)ethylamine
2Use of dichloromethane as solvent
3Catalysis with triethylamine
4Purification via column chromatography

Cytotoxicity and Anticancer Potential

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various human carcinoma cell lines. This suggests its potential as an anticancer agent . Studies have demonstrated that these compounds can modulate signaling pathways related to cell growth and apoptosis, making them promising candidates for further development in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It acts as both a substrate and an inhibitor for certain enzymatic reactions, influencing cellular metabolism and signaling pathways. Notably, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This dual role may be exploited therapeutically .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been shown to exhibit anti-inflammatory properties . This activity may be linked to its ability to affect gene expression related to inflammation and tumor progression.

Case Studies

  • Cytotoxicity Assays : In vitro studies revealed that the compound significantly inhibited the proliferation of human cancer cell lines at concentrations ranging from 10 µM to 50 µM.
  • Enzyme Inhibition Studies : The compound was tested against several target enzymes, demonstrating effective inhibition with IC50 values in the low micromolar range.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamateC15H18N2O4Single dioxoisoindoline unit
This compoundC25H25N3O6Contains two dioxoisoindoline units
N-Boc-(1,3-dioxoisoindolin-2-yl)ethanamineC15H18N2O3Lacks the tert-butyl group; simpler structure

This comparison highlights the unique structural features of this compound that contribute to its biological activity.

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of tert-butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate, and how is purity validated?

The synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, precise temperature). A key intermediate is generated via carbamate protection of a primary amine, followed by coupling with phthalimide derivatives. Critical steps include:

  • Use of tert-butyl carbamate groups for amine protection to enhance stability .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to detect intermediates and by-products .
  • Final purification via column chromatography or recrystallization.
    Purity is validated using NMR spectroscopy (¹H/¹³C) to confirm structural integrity and mass spectrometry (MS) for molecular weight verification.

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Safety measures prioritize minimizing inhalation, dermal contact, and environmental exposure:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., P95 masks) is recommended for aerosol-prone procedures .
  • Ventilation: Use fume hoods for synthesis and purification steps .
  • Waste Disposal: Segregate hazardous waste according to institutional guidelines, avoiding drainage systems .
  • Emergency Protocols: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

(Basic) Which crystallographic techniques and software tools are used to resolve its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal growth via slow evaporation of a saturated solution.
  • Data collection using synchrotron or laboratory X-ray sources.
  • Structure refinement with SHELXL , which optimizes atomic displacement parameters (ADPs) and handles high-resolution or twinned data .
  • Validation of bond lengths/angles against Cambridge Structural Database (CSD) norms. For example, ADPs for related phthalate derivatives show bond angles in the range of 105.91°–130.82°, aiding in conformational analysis .

(Advanced) How can synthetic routes be optimized to minimize by-products like deprotected amines or phthalimide hydrolysis products?

Optimization strategies focus on reaction kinetics and selectivity:

  • Temperature Control: Lower temperatures (0–5°C) during coupling steps to suppress side reactions .
  • Protecting Group Stability: Use tert-butyloxycarbonyl (Boc) groups, which resist hydrolysis under mild acidic conditions compared to other carbamates.
  • Catalyst Screening: Evaluate coupling agents (e.g., HATU vs. EDC) for efficiency in amide bond formation.
  • Real-Time Monitoring: Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction parameters dynamically.

(Advanced) How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved?

Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects:

  • Dynamic NMR Studies: Variable-temperature NMR can reveal rotational barriers in solution, explaining differences from static crystal structures.
  • Computational Modeling: Density functional theory (DFT) simulations compare solution-state conformers with crystallographic data to identify dominant geometries.
  • Multi-Method Validation: Cross-validate with vibrational spectroscopy (IR/Raman) and powder XRD to confirm phase purity .

(Advanced) What strategies are employed to design derivatives of this compound for biological activity studies?

Derivatization focuses on modifying the phthalimide or carbamate moieties to enhance bioavailability or target specificity:

  • Phthalimide Substitution: Introduce electron-withdrawing groups (e.g., halogens) to modulate electronic properties and binding affinity .
  • Carbamate Linker Variation: Replace tert-butyl with photo-labile groups (e.g., nitroveratryl) for controlled release in prodrug applications .
  • Biological Assay Integration: Screen derivatives using enzyme-linked immunosorbent assays (ELISA) or cell-based models to correlate structural changes with activity.

(Advanced) How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies are critical for applications in biological or catalytic systems:

  • pH-Dependent Degradation: Conduct accelerated stability testing at pH 2–9 to identify decomposition pathways (e.g., Boc group cleavage under acidic conditions) .
  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals melting points and exothermic decomposition events, guiding storage conditions (e.g., –20°C for long-term stability) .

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